3-(Phenylsulfanyl)cyclobutan-1-amine
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Overview
Description
3-(Phenylsulfanyl)cyclobutan-1-amine is an organic compound with the molecular formula C10H13NS It features a cyclobutane ring substituted with a phenylsulfanyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfanyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with phenylthiol in the presence of a base to form 3-(phenylsulfanyl)cyclobutan-1-one. This intermediate is then subjected to reductive amination to yield the desired amine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclobutan-1-amine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
3-(Phenylsulfanyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)cyclobutan-1-amine involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfanyl)cyclobutan-1-one: Similar structure but with a ketone group instead of an amine.
Cyclobutan-1-amine: Lacks the phenylsulfanyl group.
Phenylcyclobutane: Lacks both the amine and phenylsulfanyl groups
Uniqueness
3-(Phenylsulfanyl)cyclobutan-1-amine is unique due to the presence of both the phenylsulfanyl and amine groups on the cyclobutane ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13NS |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
3-phenylsulfanylcyclobutan-1-amine |
InChI |
InChI=1S/C10H13NS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2 |
InChI Key |
SILJCMCYSJIDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1SC2=CC=CC=C2)N |
Origin of Product |
United States |
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